4-Chloro-3',4',5'-trifluorobenzophenone
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Overview
Description
4-Chloro-3’,4’,5’-trifluorobenzophenone is an organic compound with the chemical formula C13H6ClF3O. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of 4-Chloro-3’,4’,5’-trifluorobenzhydrol.
Oxidation: Formation of 4-Chloro-3’,4’,5’-trifluorobenzoic acid
Scientific Research Applications
4-Chloro-3’,4’,5’-trifluorobenzophenone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 4-Chloro-3’,4’,5’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of electronegative fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitrobenzotrifluoride: Another chlorinated and fluorinated benzophenone derivative.
4-Chloro-3,5-dinitrobenzotrifluoride: Used as an intermediate in the synthesis of herbicides and pharmaceuticals
Uniqueness
4-Chloro-3’,4’,5’-trifluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and multiple fluorine atoms enhances its reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXKZYYPDQFHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374080 |
Source
|
Record name | 4-Chloro-3',4',5'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-96-7 |
Source
|
Record name | (4-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746651-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3',4',5'-trifluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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